molecular formula C27H30FN5O3 B2999508 N-cyclopentyl-2-(2-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242853-85-5

N-cyclopentyl-2-(2-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2999508
CAS No.: 1242853-85-5
M. Wt: 491.567
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(2-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a complex heterocyclic scaffold. Its structure includes:

  • N-cyclopentyl group: A five-membered cycloalkyl substituent at the carboxamide position, enhancing lipophilicity and influencing receptor binding.
  • 2-(2-fluorobenzyl): A benzyl group with a fluorine atom at the ortho position, contributing to electronic and steric effects.
  • 4-(3-methylbutyl): A branched alkyl chain at position 4, modulating solubility and metabolic stability.

Properties

IUPAC Name

N-cyclopentyl-2-[(2-fluorophenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN5O3/c1-17(2)13-14-31-25(35)21-12-11-18(24(34)29-20-8-4-5-9-20)15-23(21)33-26(31)30-32(27(33)36)16-19-7-3-6-10-22(19)28/h3,6-7,10-12,15,17,20H,4-5,8-9,13-14,16H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRUPWRHCFOIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-(2-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the triazoloquinazoline family. Its unique structure includes a dioxo group and various functional side chains, which contribute to its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N4O4C_{19}H_{24}N_4O_4. The presence of nitrogen atoms in its ring structure classifies it as a heterocyclic compound. The compound's structural features are critical for its biological interactions and pharmacological properties.

PropertyValue
Molecular Weight372.43 g/mol
DensityNot Available
Melting PointNot Available
LogP2.3513
PSA83.92

While specific mechanisms of action for this compound are not extensively documented in the literature as of now, compounds within the triazoloquinazoline class often interact with biological targets such as kinases or receptors involved in cellular signaling pathways. Research indicates that similar compounds can act as inhibitors for various enzymes involved in cancer progression or inflammatory responses .

Anticancer Properties

Triazoloquinazolines have been studied for their potential anticancer properties. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and Caco-2 (colon cancer).
  • Findings : Compounds similar to this one have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Activity

Research on related compounds indicates potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural modifications in triazoloquinazolines could enhance their efficacy against resistant strains of bacteria:

  • Tested Pathogens : Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
  • Results : Some derivatives have demonstrated significant antibacterial activity compared to standard antibiotics .

Case Studies

A recent study explored the synthesis and biological evaluation of various triazoloquinazoline derivatives. Among these derivatives:

  • Compound Evaluation : Several compounds were assessed for their anticancer and antimicrobial activities.
  • Results Summary :
    • Compounds exhibited IC50 values indicating effective inhibition of cancer cell growth.
    • Notable activity was observed against resistant bacterial strains.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazoloquinazoline Derivatives

Compound Name R1 (Benzyl Substituent) R2 (Position 4) R3 (N-Substituent) Molecular Formula Molecular Weight
Target Compound 2-fluoro 3-methylbutyl cyclopentyl C27H30FN5O3 ~491.55*
N-cyclohexyl-2-(4-fluorobenzyl)-4-isobutyl† 4-fluoro isobutyl cyclohexyl C28H32FN5O3 505.59
2-(3-chlorobenzyl) analog‡ 3-chloro 3-methylbutyl cyclopentyl C27H30ClN5O3 508.00
2-(2-chlorobenzyl) analog‡ 2-chloro 3-methylbutyl cyclopentyl C27H30ClN5O3 508.00

*Inferred based on chlorine-to-fluorine substitution in ; †Isobutyl = -CH2CH(CH2CH3); 3-methylbutyl = -(CH2)2CH(CH3)CH2.

Key Observations:

Benzyl Substituent Position and Halogen Type :

  • The target compound’s 2-fluoro group introduces steric hindrance and electron-withdrawing effects distinct from 4-fluoro () or chloro analogs (). Chlorine’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine .
  • NMR studies () suggest that ortho substituents (e.g., 2-fluoro) induce chemical shift perturbations in regions A (positions 39–44) and B (positions 29–36), altering proton environments critical for binding .

N-Substituent (Cycloalkyl vs.

Position 4 Alkyl Chain :

  • The 3-methylbutyl chain in the target compound offers greater conformational flexibility than isobutyl (), which may influence pharmacokinetic properties like half-life .

Analytical Profiling

NMR Spectroscopy

  • Regions A and B in the target compound’s NMR profile (analogous to ’s Figure 6) would exhibit distinct chemical shifts compared to 4-fluoro or chloro analogs due to altered electronic environments . For example, the 2-fluoro group may deshield nearby protons, causing downfield shifts.

LC-MS/MS and Molecular Networking

  • The target compound’s MS/MS fragmentation pattern would cluster with triazoloquinazolines sharing the core scaffold (e.g., ). A high cosine score (>0.9) would indicate conserved fragmentation pathways, while differences in halogen or alkyl groups reduce scores .

Research Findings and Implications

Substituent-Driven Bioactivity :

  • Fluorine at the ortho position (target compound) may enhance target selectivity over para-substituted analogs () due to steric constraints in binding pockets.
  • Chlorine substitution () could improve potency but increase off-target interactions due to higher lipophilicity .

Metabolic Stability :

  • The cyclopentyl group and 3-methylbutyl chain in the target compound likely improve metabolic stability compared to cyclohexyl and isobutyl analogs, as suggested by QSAR models for similar scaffolds .

Q & A

Q. What are the standard synthetic routes for preparing triazoloquinazoline derivatives like this compound?

The synthesis typically involves cyclization reactions using diaryliodonium salts as intermediates. For example, cyclopentyl and fluorobenzyl substituents can be introduced via nucleophilic substitution or coupling reactions. A general protocol includes:

  • Stepwise assembly of the triazoloquinazoline core using cyclization agents (e.g., triflic anhydride) .
  • Purification via column chromatography and recrystallization to achieve >95% purity .
  • Yields range from 30–45%, with lower yields attributed to steric hindrance from bulky substituents like the 3-methylbutyl group .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • 1H NMR : To confirm substituent integration (e.g., cyclopentyl protons at δ 1.5–2.1 ppm, fluorobenzyl aromatic signals at δ 7.2–7.8 ppm) .
  • LC-MS : To verify molecular weight (e.g., observed m/z = 523.2 for [M+H]+) .
  • Elemental analysis : Discrepancies ≤0.3% between calculated and observed C/H/N content indicate acceptable purity .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Solubility : Use polar aprotic solvents (DMF, DMSO) for dissolution, as the carboxamide group enhances polarity .
  • Stability : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the dioxo moiety .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding steps (e.g., 39.5%)?

  • Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, catalyst loading, stoichiometry). For example, increasing reaction time from 12h to 24h improved yields by 15% in analogous triazoloquinazoline syntheses .
  • Catalyst screening : Transition-metal catalysts (Pd/Cu) may enhance cyclization efficiency .

Q. What strategies resolve discrepancies between calculated and observed elemental analysis data?

  • Repurification : Re-crystallize the compound using mixed solvents (e.g., EtOAc/hexane) to remove residual impurities .
  • Alternative methods : Validate purity via high-resolution mass spectrometry (HRMS) or ICP-OES for trace metal analysis .

Q. Which in silico approaches predict the compound’s biological activity?

  • Molecular docking : Simulate binding to targets like GABA receptors using AutoDock Vina. For related quinazoline derivatives, docking scores correlated with anticonvulsant activity (IC50 < 10 µM) .
  • QSAR modeling : Use substituent electronic parameters (Hammett σ) to optimize the fluorobenzyl group’s binding affinity .

Q. How should conflicting cytotoxicity and efficacy data be interpreted?

  • Dose-response studies : Test concentrations from 1 nM–100 µM to identify therapeutic windows.
  • Mechanistic assays : Combine apoptosis (Annexin V) and oxidative stress (ROS) assays to differentiate on-target vs. off-target effects .

Methodological Guidelines

  • Synthesis : Prioritize diaryliodonium salt intermediates for regioselective cyclization .
  • Characterization : Cross-validate NMR and LC-MS data with computational tools (e.g., ACD/Labs) to assign complex splitting patterns .
  • Biological evaluation : Use MTT assays for cytotoxicity and PTZ-induced seizure models for anticonvulsant screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.